molecular formula C9H10FNO4 B1420467 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene CAS No. 1072945-58-4

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene

Cat. No.: B1420467
CAS No.: 1072945-58-4
M. Wt: 215.18 g/mol
InChI Key: YCZOCLPRDIJFAL-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO4. It belongs to the class of nitrobenzenes, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is of interest due to its unique combination of functional groups, including an ethoxy group (-OCH2CH3), a fluoro group (-F), and a methoxy group (-OCH3), which impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene typically involves a multi-step process:

    Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Substitution: The methoxy group is introduced via a substitution reaction, where a suitable methoxy-containing reagent reacts with the nitrobenzene derivative.

    Fluorination: The fluoro group is introduced through a fluorination reaction, often using reagents like hydrogen fluoride or other fluorinating agents.

    Etherification: The ethoxy group is introduced through an etherification reaction, where an ethoxy-containing reagent reacts with the intermediate compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the ethoxy group, which may result in different reactivity and biological activity.

    1-Ethoxy-2-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    1-Ethoxy-3-methoxy-4-nitrobenzene: Lacks the fluoro group, which may influence its binding affinity and reactivity.

Properties

IUPAC Name

1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZOCLPRDIJFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674739
Record name 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-58-4
Record name 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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